1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis

Catalog No.
S12774446
CAS No.
M.F
C9H13BrO
M. Wt
217.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,...

Product Name

1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis

IUPAC Name

1-(bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

InChI

InChI=1S/C9H13BrO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6H2

InChI Key

DOUYABSIAFPIHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3(CC3CO2)CBr

1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], specifically in its cis configuration, is a complex organic compound characterized by a unique spirocyclic structure. This compound features a bromomethyl group attached to a spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane] framework, which significantly influences its chemical properties and reactivity. The stereochemistry of the compound is defined by the (1R,5R) configuration, indicating the specific spatial arrangement of its atoms, which plays a crucial role in its interactions and reactivity patterns in various chemical contexts .

Due to the presence of the bromomethyl group. Common reactions include:

  • Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds.
  • Radical Reactions: The compound can also undergo radical reactions, particularly when exposed to radical initiators such as azobisisobutyronitrile (AIBN) under heat or light conditions.
  • Cycloaddition Reactions: The spirocyclic structure allows for potential cycloaddition reactions with various dienes and alkenes, facilitating the synthesis of more complex molecular architectures .

The synthesis of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] typically involves several steps:

  • Formation of the Spirocyclic Core: This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and an alkene, resulting in the bicyclic structure.
  • Introduction of the Bromomethyl Group: The bromomethyl group is introduced via radical bromination using N-bromosuccinimide (NBS) in conjunction with a radical initiator like AIBN under appropriate conditions (light or heat). This step is crucial for imparting distinct reactivity to the compound .

The applications of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] span several fields:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potential derivatives are being explored for therapeutic uses due to their unique structural properties.
  • Biochemical Research: It can be utilized in enzyme modification studies or as a probe for studying protein interactions and enzyme activities .

Interaction studies involving 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] focus on its reactivity with various nucleophiles and biomolecules. These studies help elucidate its mechanism of action and potential applications in drug design and development. Understanding these interactions is crucial for optimizing its use in biological systems and enhancing its therapeutic efficacy .

Several compounds share structural similarities with 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]. Here are some notable examples:

Compound NameStructureUnique Features
Bicyclo[3.1.0]hexaneC6H10Basic bicyclic structure without functional groups; serves as a foundational scaffold for more complex derivatives .
4-Methylene-bicyclo[3.1.0]hexaneC10H16Contains additional methylene group; provides insights into reactivity patterns due to increased steric hindrance .
3-Oxaspiro[bicyclo[3.1.0]hexane]C9H12OLacks bromine but retains spirocyclic characteristics; useful for understanding how substituents affect biological activity .

The uniqueness of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] lies primarily in its bromomethyl group, which enhances its reactivity compared to similar compounds lacking this feature. This distinctiveness makes it an attractive candidate for further research in synthetic and medicinal chemistry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

216.01498 g/mol

Monoisotopic Mass

216.01498 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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